(E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a bromine atom, and methoxy groups on a phenyl ring, as well as a fluorine atom on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and a nitrile source.
Condensation Reaction: A base-catalyzed condensation reaction, such as the Knoevenagel condensation, is employed to form the enone intermediate.
Bromination and Methoxylation: The intermediate undergoes bromination and methoxylation to introduce the bromine and methoxy groups.
Final Coupling: The final step involves coupling the substituted benzaldehyde with the nitrile group under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-bromo-2,5-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
- (E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
- (E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with methoxy groups, can lead to unique interactions and properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO2/c1-21-16-9-17(22-2)15(18)8-12(16)6-13(10-20)11-4-3-5-14(19)7-11/h3-9H,1-2H3/b13-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCAJDZBPLYDFS-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC(=CC=C2)F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC(=CC=C2)F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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